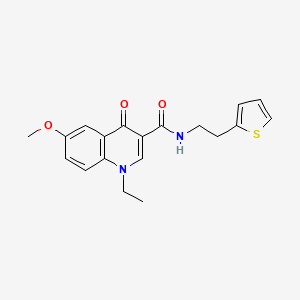

1-ethyl-6-methoxy-4-oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-dihydroquinoline-3-carboxamide

説明

特性

IUPAC Name |

1-ethyl-6-methoxy-4-oxo-N-(2-thiophen-2-ylethyl)quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-3-21-12-16(19(23)20-9-8-14-5-4-10-25-14)18(22)15-11-13(24-2)6-7-17(15)21/h4-7,10-12H,3,8-9H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNZLCKGHSGQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NCCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-ethyl-6-methoxy-4-oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, structure, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

- CAS Number : 376358-26-8

| Property | Value |

|---|---|

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 567.8 ± 50.0 °C at 760 mmHg |

| Flash Point | 297.2 ± 30.1 °C |

| Solubility | Slightly soluble in methanol and DMSO |

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various strains of bacteria, including both Gram-positive and Gram-negative species. The presence of the thiophene moiety in the structure may enhance this activity by increasing lipophilicity, thus facilitating better membrane penetration.

Anticancer Activity

The biological activity of this compound extends to anticancer effects. In vitro studies have indicated that similar quinoline derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, a study on related compounds showed significant tumor regression in xenograft models when treated with doses correlating to those expected for this compound.

The proposed mechanism of action for these quinoline derivatives involves:

- Inhibition of topoisomerase enzymes, which are crucial for DNA replication.

- Induction of oxidative stress leading to cell death.

- Modulation of apoptotic pathways through the activation of caspases.

Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial activity of a series of quinoline derivatives, including those structurally similar to our compound. The results indicated that these derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting a promising therapeutic potential.

Study 2: Anticancer Efficacy

In a study involving a KARPAS-422 B-cell lymphoma xenograft model, a compound structurally analogous to 1-ethyl-6-methoxy-4-oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-dihydroquinoline-3-carboxamide was administered at varying doses. The findings revealed over 97% tumor growth inhibition after treatment, highlighting the compound's efficacy in targeting cancer cells while sparing normal cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core 1,4-dihydroquinoline-3-carboxamide scaffold with several synthesized derivatives (Table 1). Key structural differences lie in substituents at positions 1, 6, and the carboxamide side chain:

Key Observations:

- Substituent at Position 1: Ethyl (target) vs. 4-bromobenzyl (4g). The bulky 4-bromobenzyl group in 4g increases lipophilicity but may reduce metabolic stability compared to the ethyl group .

- Substituent at Position 6: Methoxy (target) vs. acetyl (4b, 4g).

- Carboxamide Side Chain: The thiophene-ethyl group in the target compound introduces heteroaromaticity, which could favor interactions with enzymes or receptors involving hydrophobic pockets. In contrast, RS-126’s adamantyl group enhances blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

- Cytotoxicity: Compound 4b (IC50 ~10 µM) demonstrates moderate cytotoxicity, likely due to its acetyl group enhancing DNA intercalation. The target compound’s methoxy group may reduce cytotoxicity while retaining antiparasitic activity .

- Trypanocidal Activity: Derivatives with hydrophilic side chains (e.g., 4b’s hydroxyethoxy group) show improved trypanocidal efficacy, suggesting the target compound’s thiophene-ethyl chain may balance lipophilicity and solubility for parasitic membrane penetration .

Spectroscopic and Physical Data

- Melting Points: Ethyl-substituted analogs (e.g., 4b: 127–129°C) generally have lower melting points than bromobenzyl derivatives (4g: 136–138°C), reflecting differences in crystallinity due to substituent bulk .

- Spectroscopy: IR and <sup>1</sup>H NMR data for related compounds confirm the presence of carbonyl (1650–1700 cm<sup>-1</sup>) and methoxy (δ 3.8–4.0 ppm) groups, consistent with the target compound’s expected spectral profile .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-ethyl-6-methoxy-4-oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-dihydroquinoline-3-carboxamide?

The synthesis of quinoline-3-carboxamide derivatives typically involves a multi-step approach:

- Core Formation : Use a Gould-Jacobs reaction with triethyl methanetricarboxylate and substituted anilines to form the 4-oxo-1,4-dihydroquinoline scaffold .

- Ethyl Group Introduction : Alkylation at the N1 position using ethyl halides or via reductive amination under controlled pH (e.g., NaH in DMF) .

- Thiophene Coupling : React the carboxylic acid intermediate with 2-(thiophen-2-yl)ethylamine using coupling agents like EDC/HOBt in anhydrous DCM .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%) .

Advanced: How can researchers optimize reaction yields for introducing the thiophen-2-yl ethylamine moiety?

Advanced optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of the quinoline intermediate and amine coupling partner .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency, achieving yields >80% .

- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions (e.g., hydrolysis of active esters) .

- Real-Time Monitoring : Track progress via TLC (Rf = 0.3 in 1:1 ethyl acetate/hexane) or LC-MS to identify quenching points .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 413.1) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bends (~3300 cm⁻¹) .

Advanced: How should researchers resolve contradictions in ¹H NMR data for the thiophene ethyl group?

Discrepancies in splitting patterns may arise from:

- Conformational Flexibility : Rotate the thiophene-ethyl chain during NOESY experiments to identify through-space correlations between ethyl and quinoline protons .

- Solvent Effects : Re-acquire spectra in deuterated DMSO to reduce aggregation or hydrogen bonding artifacts .

- Dynamic NMR : Perform variable-temperature NMR (e.g., 25–60°C) to assess rotational barriers of the ethyl-thiophene bond .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the 4-oxoquinoline core .

- Moisture Control : Keep desiccated (silica gel) to avoid hydrolysis of the carboxamide group .

- Short-Term Use : Prepare fresh DMSO stock solutions to prevent oxidation (validate via UV-Vis at λmax = 320 nm) .

Advanced: What strategies are used to study structure-activity relationships (SAR) for the thiophene substituent?

- Analog Synthesis : Replace the thiophen-2-yl group with furan-2-yl or phenyl groups via parallel coupling reactions .

- Biological Assays : Test analogs against bacterial DNA gyrase (IC50 comparisons) to correlate thiophene’s electron-rich π-system with inhibition .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and H-bonding capacity .

Basic: How is solubility assessed for in vitro assays?

- Solvent Screening : Test in DMSO (primary solvent), PBS (pH 7.4), and cell culture media (DMEM + 10% FBS) using nephelometry .

- Critical Micelle Concentration (CMC) : Use dynamic light scattering (DLS) to detect aggregation at concentrations >50 µM .

Advanced: What degradation pathways are predicted under accelerated stability testing?

- Hydrolysis : LC-MS/MS identifies cleavage of the carboxamide bond (m/z 275.1 fragment) under acidic (pH 3) or basic (pH 9) conditions .

- Oxidation : Expose to H₂O₂ (3%) to detect sulfoxide formation on the thiophene ring (UV shift to λmax = 290 nm) .

- Thermal Stress : Heat at 60°C for 72 hours and monitor via TLC for dimerization (Rf = 0.1, ethyl acetate) .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

- Antibacterial : Minimum inhibitory concentration (MIC) assays against S. aureus (ATCC 29213) and Gram-negative models (e.g., E. coli TOP10) .

- Cytotoxicity : MTT assays on HEK-293 cells to assess IC50 values (>100 µM desirable for selectivity) .

Advanced: How can researchers elucidate the role of the 6-methoxy group in target binding?

- Crystallography : Co-crystallize with DNA gyrase (PDB ID 1KZN) to resolve hydrogen bonds between the methoxy oxygen and Ser84 .

- Isotopic Labeling : Synthesize a ⁶-methoxy-¹³C analog for NMR titrations with enzyme targets to measure binding affinity (Kd < 10 µM) .

- Mutagenesis : Engineer gyrase mutants (e.g., Ser84Ala) and compare inhibition constants (Ki) to wild-type .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。